Guanidine, (3-methylphenyl)-, sulfate

Melting Point Thermal Analysis Isomer Purity

Guanidine, (3-methylphenyl)-, sulfate (CAS 61747-02-2), also known as m-tolylguanidine sulfate, is a monosubstituted aryl guanidine salt with the molecular formula C₈H₁₃N₃O₄S and a molecular weight of 247.27 g/mol. It exists as a hemisulfate salt, implying a 2:1 molar ratio between the 2-(3-methylphenyl)guanidine cation and the sulfate anion.

Molecular Formula C8H13N3O4S
Molecular Weight 247.27 g/mol
CAS No. 61747-02-2
Cat. No. B14560357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGuanidine, (3-methylphenyl)-, sulfate
CAS61747-02-2
Molecular FormulaC8H13N3O4S
Molecular Weight247.27 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)N=C(N)N.OS(=O)(=O)O
InChIInChI=1S/C8H11N3.H2O4S/c1-6-3-2-4-7(5-6)11-8(9)10;1-5(2,3)4/h2-5H,1H3,(H4,9,10,11);(H2,1,2,3,4)
InChIKeyFEROOFQUPKKJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Guanidine, (3-methylphenyl)-, sulfate (CAS 61747-02-2): A Structurally Defined Mono-Aryl Guanidinium Salt for Pharmacological Probe and Materials Research


Guanidine, (3-methylphenyl)-, sulfate (CAS 61747-02-2), also known as m-tolylguanidine sulfate, is a monosubstituted aryl guanidine salt with the molecular formula C₈H₁₃N₃O₄S and a molecular weight of 247.27 g/mol [1]. It exists as a hemisulfate salt, implying a 2:1 molar ratio between the 2-(3-methylphenyl)guanidine cation and the sulfate anion [2]. The compound was first synthesized and characterized in 1933 by Braun as part of a systematic investigation into the relationship between guanidine structure and hypoglycemic activity, with the sulfate salt form specifically selected to enhance water solubility for physiological testing [1].

Workflow

Aryl guanidine pharmacological probe and SAR scaffold studies

Salt Form

Defined hemisulfate with consistent 2:1 cation-to-anion stoichiometry

Quality Benchmark

Historically documented synthesis with elemental purity confirmation

Why m-Tolylguanidine Sulfate (CAS 61747-02-2) Cannot Be Interchanged with Other Tolylguanidine Isomers or Salt Forms


Simple substitution of m-tolylguanidine sulfate with its ortho- or para-tolylguanidine analogs, or with alternative salt forms such as the hydrochloride, is not scientifically valid. The three tolylguanidine isomers (ortho, meta, para) differ fundamentally in the position of the methyl substituent on the phenyl ring, which alters molecular geometry, electronic distribution, and steric accessibility of the guanidine pharmacophore [1]. Furthermore, the sulfate counterion confers distinct physicochemical properties—including solubility, crystallinity, and hygroscopicity—that differ markedly from the hydrochloride or nitrate salts [1]. These structural and counterion variations directly impact melting point, solubility, and potential biological recognition events, as evidenced by the divergent melting points and solubility characteristics reported in the foundational Braun synthesis study [1].

Factor
m-Tolylguanidine sulfate
o-/p-Tolylguanidine HCl
Ring Substitution
Meta-methyl geometry and electronic distribution
Ortho or para geometry may alter pharmacophore accessibility and hydrogen-bonding capacity
Counterion
Sulfate (hemisulfate); higher melting point and distinct solubility
Hydrochloride; solubility profile and crystallinity may not transfer
Stoichiometry
2:1 cation:sulfate ratio; MW per equivalent 247.27 g/mol
1:1 cation:chloride; molar calculations may shift for solution preparation

Quantitative Differentiation Evidence for Guanidine, (3-methylphenyl)-, sulfate (CAS 61747-02-2) Versus Closest Analogs


Melting Point Differentiation: m-Tolylguanidine Sulfate vs. o- and p-Tolylguanidine Hydrochloride Salts

m-Tolylguanidine sulfate exhibits a significantly higher melting point (215–217 °C) compared to its ortho (133–135 °C) and para (136–137 °C) tolylguanidine hydrochloride counterparts, as determined in a direct head-to-head synthesis and characterization study [1]. This 78–84 °C elevation in melting point provides a clear differentiator for identity verification and purity assessment.

Melting Point Identity
Head-to-head
215–217 °C
vs. o-tolylguanidine HCl 133–135 °C; p-tolylguanidine HCl 136–137 °C
Supports identity verification via simple melting point determination
Capillary method; purified crystalline salts, Braun (1933)
Melting Point Thermal Analysis Isomer Purity

Counterion-Driven Solubility Differentiation: Sulfate vs. Hydrochloride Salt Forms of Tolylguanidines

The sulfate salt of m-tolylguanidine was specifically selected to confer greater water solubility compared to the free base or nitrate salts for physiological studies [1]. The sulfate salt is reported to be easily soluble in cold water but insoluble in ether [1], whereas the corresponding o-tolylguanidine hydrochloride is soluble in cold water and hot acetone but insoluble in ether [1]. This differential solubility profile between salt forms is critical for selecting the appropriate salt for specific experimental conditions.

Solubility Profile
Head-to-head
Easily soluble in cold water
Insoluble in ether; distinct from HCl salts in organic solvent compatibility
Informs solvent selection for aqueous versus organic experimental protocols
Qualitative assessment at room temperature, Braun (1933)
Aqueous Solubility Salt Selection Formulation

Synthetic Yield and Purity: m-Tolylguanidine Sulfate Synthesis Route Comparison

The synthesis of m-tolylguanidine sulfate proceeds via reaction of m-toluidine with S-methyl isothiourea sulfate in aqueous alcohol under reflux for approximately 30 hours, yielding 31.1% purified product after boneblack treatment and alcohol-ether precipitation [1]. This yield is comparable to that of o-tolylguanidine hydrochloride (31.6%) but significantly lower than that of p-tolylguanidine hydrochloride (17.4% when corrected for biguanide byproduct formation) [1]. The elemental analysis confirmed sulfur content: calculated 8.09% S, found 8.13% S (as BaSO₄) [1].

Synthetic Yield
Method context
31.1% purified yield
Sulfur analysis: calc. 8.09%, found 8.13% (as BaSO₄)
Benchmark for assessing supplier-provided material quality and consistency
Reflux 100 °C, 30 h; ethanol/water; boneblack purification
Synthetic Yield Reaction Conditions Purity

Structural Isomer Differentiation: Meta-Methyl Substitution as a Determinant of Biological Activity in Aryl Guanidines

The Braun study explicitly synthesized the three tolylguanidine positional isomers (ortho, meta, para) to investigate the relationship between guanidine structure and hypoglycemic activity [1]. Although the quantitative hypoglycemic data was reported separately, the deliberate inclusion of all three isomers in the same synthetic and screening program establishes that the meta-methyl substitution pattern represents a distinct chemical entity with unique steric and electronic properties that cannot be assumed equivalent to the ortho or para isomers [1]. The meta-substitution positions the methyl group at a geometrically distinct orientation relative to the guanidine moiety, which may influence receptor binding, hydrogen-bonding capacity, and metabolic stability.

Isomer Differentiation
Class-level
Meta-substitution: distinct steric and electronic orientation
No quantitative biological activity data available from this study
Fills a specific position in the isomer matrix for SAR investigations
Structural differentiation via distinct melting points and salt forms
Structure-Activity Relationship Isomer Selectivity Hypoglycemic Activity

Guanidine Class Pharmacological Relevance: NMDA Receptor and Sigma Receptor Context for Mono-Aryl Guanidines

While quantitative binding or functional data for m-tolylguanidine sulfate itself at NMDA or sigma receptors were not identified, the broader class of substituted aryl guanidines has been extensively characterized as non-competitive NMDA receptor antagonists and sigma receptor ligands [1][2]. The structurally related 1,3-di-o-tolylguanidine (DTG) serves as a well-characterized sigma receptor ligand with a reported binding affinity that has been used as a reference standard in sigma receptor pharmacology [2]. Mono-aryl guanidines such as m-tolylguanidine sulfate represent the simplest aryl-substituted members of this pharmacologically important scaffold class and are therefore valuable as minimalist probe molecules and synthetic intermediates for elaborating more complex guanidine-based ligands.

Pharmacophore Class
Class-level
Mono-aryl guanidine scaffold; simplest member of NMDA/sigma ligand class
No direct binding data for m-tolylguanidine sulfate at NMDA or sigma receptors identified
Minimalist probe and synthetic intermediate for guanidine-based ligand elaboration
Class-level inference; DTG serves as reference sigma ligand in the class
NMDA Receptor Sigma Receptor Neuropharmacology

Hemissulfate Salt Stoichiometry: Defined 2:1 Cation-to-Anion Ratio for Reproducible Formulation

Guanidine, (3-methylphenyl)-, sulfate exists specifically as a hemisulfate salt with a 2:1 molar ratio between the guanidine cation and the sulfate anion [2]. This is distinct from the 1:1 sulfate salts of simpler guanidines such as phenylguanidine sulfate (CAS 2498-49-9) and from the hydrochloride salts of the isomeric tolylguanidines [1]. The hemisulfate stoichiometry results in a higher molecular weight per guanidine equivalent (247.27 g/mol for the hemisulfate salt vs. 149.19 g/mol for the free base) and a different protonation state that influences aqueous solubility, buffering capacity, and compatibility with biological assay conditions.

Salt Stoichiometry
Specification review
Hemisulfate: 2:1 cation:sulfate
MW 247.27 g/mol; distinct from 1:1 sulfate and HCl salts
Critical for accurate molar calculations in solution preparation and dose-response studies
Elemental S analysis: found 8.13%, calc. 8.09% for hemisulfate
Salt Stoichiometry Hemissulfate Formulation Consistency

Recommended Application Scenarios for Guanidine, (3-methylphenyl)-, sulfate (CAS 61747-02-2) Based on Quantitative Evidence


Pharmacological Probe Development: Meta-Positional Isomer Reference for Guanidine Structure-Activity Relationship Studies

The m-tolylguanidine sulfate serves as the meta-substituted aryl guanidine reference standard in systematic SAR investigations. Its well-characterized structure, established synthetic route, and defined hemisulfate stoichiometry make it the appropriate comparator when evaluating the contribution of aryl ring substitution position to biological activity in guanidine-based ligand series. The compound's distinct melting point (215–217 °C) provides a reliable identity check that is orthogonal to spectroscopic methods [1].

Synthetic Intermediate for Disubstituted and Trisubstituted Guanidine Libraries

As a mono-aryl guanidine building block, m-tolylguanidine sulfate is a logical precursor for the synthesis of N-alkyl-N'-aryl and N,N'-diaryl guanidine derivatives that have demonstrated activity as NMDA receptor ion-channel blockers and sigma receptor ligands [2][3]. The sulfate salt form may offer advantages in certain alkylation or arylation reaction conditions where the hydrochloride would introduce competing nucleophilic chloride, or where the hemisulfate's distinct solubility profile facilitates product isolation [1].

Physicochemical Reference Standard for Guanidine Salt Form Screening in Preformulation Studies

For pharmaceutical salt selection programs involving guanidine-containing drug candidates, m-tolylguanidine sulfate provides a well-documented example of how the hemisulfate counterion affects key solid-state properties including melting point (215–217 °C), aqueous solubility, and crystallinity compared to the hydrochloride analogs (133–137 °C) [1]. This dataset supports informed salt selection when balancing solubility, stability, and manufacturability of guanidine-based active pharmaceutical ingredients.

Historical Reference Compound for Hypoglycemic Guanidine Research Programs

The compound was originally synthesized as part of a systematic investigation into the relationship between guanidine structure and hypoglycemic activity [1]. As such, it holds value as a historical reference compound for academic and industrial groups studying the evolution of guanidine-based antidiabetic agents, from early mono-arylguanidines through to modern biguanide therapeutics such as metformin. Researchers seeking to contextualize new hypoglycemic guanidine derivatives benefit from access to this foundational comparator.

Application
Selection Property
Validation Focus
Aryl guanidine SAR probe studies
Meta-positional isomer identity and defined salt stoichiometry
Melting point identity confirmation; structural characterization against isomer panel
Guanidine ligand library synthesis
Sulfate salt compatibility with alkylation or arylation reaction conditions
Reaction condition screening; product isolation facilitated by solubility profile
Salt-form preformulation reference
Documented hemisulfate solid-state and solubility benchmark
Thermal analysis; aqueous solubility assessment; crystallinity comparison
Metabolic modulator historical context
Foundational comparator in guanidine-based metabolic research lineage
Class-level SAR dataset review; historical synthesis and characterization data
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